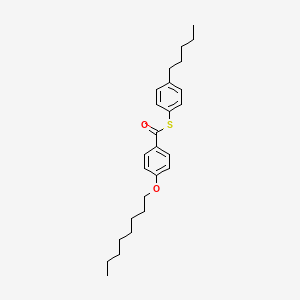
S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pentylphenyl group and an octyloxybenzene group linked through a carbothioate bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the esterification of 4-(octyloxy)benzenecarbothioic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of liquid crystal materials and other advanced materials.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its aromatic rings and carbothioate group. These interactions can influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-(Octyloxy)benzenecarbothioic acid S-(4-pentylphenyl) ester
- S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate
Uniqueness
S-(4-Pentylphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and organic synthesis .
Properties
CAS No. |
61519-05-9 |
|---|---|
Molecular Formula |
C26H36O2S |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C26H36O2S/c1-3-5-7-8-9-11-21-28-24-17-15-23(16-18-24)26(27)29-25-19-13-22(14-20-25)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 |
InChI Key |
LTYZTPZHKWYMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


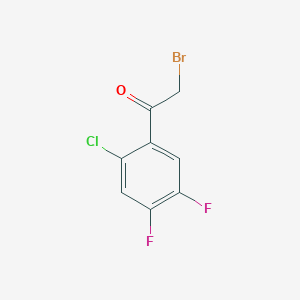
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
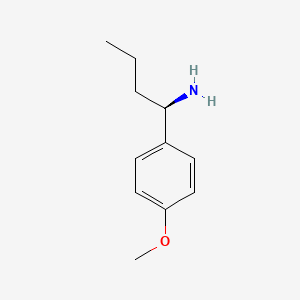

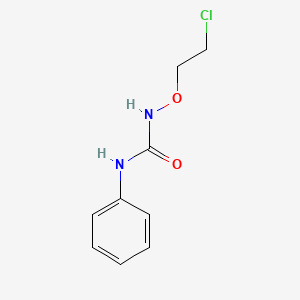
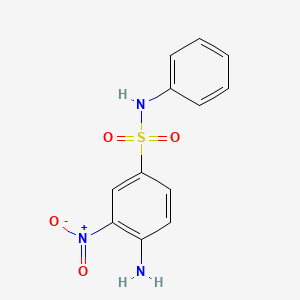
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)

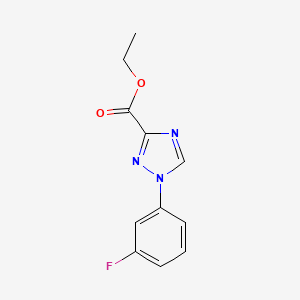

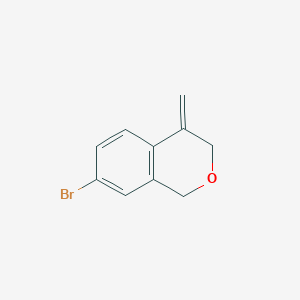
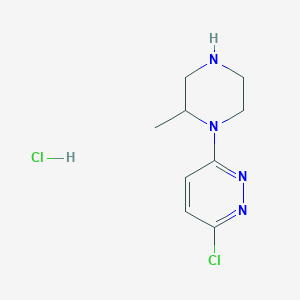
![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)
